molecular formula C9H15BrO3 B13979965 Butanoic acid, 4-bromo-, (3-methyl-3-oxetanyl)methyl ester CAS No. 89276-32-4

Butanoic acid, 4-bromo-, (3-methyl-3-oxetanyl)methyl ester

Cat. No.: B13979965
CAS No.: 89276-32-4
M. Wt: 251.12 g/mol
InChI Key: HNBIFGQREYPHMU-UHFFFAOYSA-N
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Description

Butanoic acid, 4-bromo-, (3-methyl-3-oxetanyl)methyl ester is an organic compound with a unique structure that combines a butanoic acid derivative with a bromine atom and an oxetane ring. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanoic acid, 4-bromo-, (3-methyl-3-oxetanyl)methyl ester typically involves the esterification of 4-bromobutanoic acid with (3-methyl-3-oxetanyl)methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 4-bromo-, (3-methyl-3-oxetanyl)methyl ester can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF or DMSO) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or THF.

Major Products Formed

    Nucleophilic substitution: Formation of substituted butanoic acid esters.

    Oxidation: Formation of 4-bromobutanoic acid or other oxidized products.

    Reduction: Formation of (3-methyl-3-oxetanyl)methanol.

Scientific Research Applications

Butanoic acid, 4-bromo-, (3-methyl-3-oxetanyl)methyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Butanoic acid, 4-bromo-, (3-methyl-3-oxetanyl)methyl ester involves its interaction with various molecular targets. The bromine atom can participate in halogen bonding, while the ester group can undergo hydrolysis or other transformations. The oxetane ring can open under certain conditions, leading to the formation of reactive intermediates that can further react with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Butanoic acid, 3-methyl-: A similar compound with a methyl group instead of a bromine atom.

    Butanoic acid, 3-hydroxy-3-methyl-, methyl ester: Contains a hydroxy group and a methyl ester.

    Methyl acetoacetate: An ester with a similar carbon backbone but different functional groups.

Properties

CAS No.

89276-32-4

Molecular Formula

C9H15BrO3

Molecular Weight

251.12 g/mol

IUPAC Name

(3-methyloxetan-3-yl)methyl 4-bromobutanoate

InChI

InChI=1S/C9H15BrO3/c1-9(5-12-6-9)7-13-8(11)3-2-4-10/h2-7H2,1H3

InChI Key

HNBIFGQREYPHMU-UHFFFAOYSA-N

Canonical SMILES

CC1(COC1)COC(=O)CCCBr

Origin of Product

United States

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